molecular formula C6H12ClF2NO B2969027 5-(Difluoromethyl)-1,4-oxazepane;hydrochloride CAS No. 2361644-80-4

5-(Difluoromethyl)-1,4-oxazepane;hydrochloride

Cat. No.: B2969027
CAS No.: 2361644-80-4
M. Wt: 187.61
InChI Key: HYIWENSAXARFNZ-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1,4-oxazepane;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties. The presence of the difluoromethyl group in its structure imparts distinct characteristics that make it valuable for applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of heterocycles via a radical process . This process can be achieved using various difluoromethylation reagents under specific reaction conditions. For instance, the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .

Industrial Production Methods

Industrial production of 5-(Difluoromethyl)-1,4-oxazepane;hydrochloride may involve continuous flow processes that utilize fluoroform for difluoromethylation . This method allows for the efficient and scalable production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1,4-oxazepane;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the difluoromethylation process often involves the use of difluorocarbene reagents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the substitution of the difluoromethyl group can lead to the formation of various substituted oxazepane derivatives.

Scientific Research Applications

5-(Difluoromethyl)-1,4-oxazepane;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1,4-oxazepane;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, which enhances the compound’s ability to interact with biological molecules . This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated heterocycles and fluorinated organic molecules. Examples include trifluoromethylated compounds and other fluorinated oxazepanes .

Uniqueness

5-(Difluoromethyl)-1,4-oxazepane;hydrochloride is unique due to its specific structural features and the presence of the difluoromethyl group. This group imparts distinct chemical and physical properties, such as increased metabolic stability and lipophilicity, which are not commonly found in non-fluorinated analogues .

Properties

IUPAC Name

5-(difluoromethyl)-1,4-oxazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)5-1-3-10-4-2-9-5;/h5-6,9H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIWENSAXARFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCNC1C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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